"Eenie-Meenie" reaction: This approach utilizes (3-methoxy-1-methyl-1H-pyrazol-4-yl)-methanol as a starting material to synthesize 4-benzylpyrazoles. [] This method suggests a possible route to (1-methyl-1H-pyrazol-4-yl)methanol by employing appropriate modifications to the starting material.
Structure-activity relationship (SAR) based optimization: Research focusing on Heat Shock Protein 90 (HSP90) inhibitors identified pyrazolo[3,4-b]pyridine derivatives as potent agents. [] While the synthesis of (1-methyl-1H-pyrazol-4-yl)methanol wasn't explicitly described in this context, the use of similar starting materials and reactions suggests a potential synthetic route.
Multi-step reactions from substituted pyrazolones: Starting with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, various N-phenylpyrazolyl aryl methanones derivatives were synthesized. [] This method, involving multiple steps and modifications, presents a potential pathway for synthesizing (1-methyl-1H-pyrazol-4-yl)methanol by adjusting the starting material and reaction conditions.
Reactions with 2-lithio-1-methyl-1H-imidazole: A method utilizing 2-lithio-1-methyl-1H-imidazole for synthesizing (1-methyl-1H-imidazol-2-yl)methanol derivatives is reported. [] This strategy, focusing on a closely related imidazole derivative, suggests a potential route to synthesize (1-methyl-1H-pyrazol-4-yl)methanol by applying similar reaction principles and appropriate modifications to the starting materials.
Crystal structure data: X-ray crystallography studies on similar compounds, like 2-(benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4- yl)acrylic acid, provide insights into bond lengths, angles, and spatial arrangement of atoms within the pyrazole ring system. [] This data can be extrapolated to understand the general structural features of (1-methyl-1H-pyrazol-4-yl)methanol.
DFT calculations: Density functional theory (DFT) studies on related compounds like those containing (1-methyl-1H-imidazol-2-yl)methanol can offer valuable information regarding electron density distribution, molecular geometry, and electronic properties. [] These computational analyses can be extended to understand the structural characteristics and reactivity of (1-methyl-1H-pyrazol-4-yl)methanol.
Triazolopyrazine c-Met inhibitors: Starting with (1-methyl-1H-pyrazol-4-yl)methanol, researchers synthesized a series of novel triazolopyrazine compounds exhibiting potent c-Met inhibitory activity. [] This example highlights the potential of the compound as a starting point for developing targeted anticancer agents.
Irreversible EGFR inhibitors: Research focused on overcoming resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) led to the discovery of PF-06459988. [] While the synthetic route from (1-methyl-1H-pyrazol-4-yl)methanol wasn't explicitly detailed, its structural similarity to components within PF-06459988 suggests its potential as a building block in synthesizing similar compounds.
Selective Glucocorticoid Receptor (GR) Antagonists: (1-methyl-1H-pyrazol-4-yl)methanol served as a key component in developing CORT125134, a selective GR antagonist currently undergoing clinical trials for treating Cushing's syndrome. [] This highlights the compound's versatility in creating therapeutic agents targeting specific receptors.
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitors: GDC-0994 (22), an orally bioavailable small molecule inhibitor selective for ERK kinase activity, was developed utilizing (1-methyl-1H-pyrazol-4-yl)methanol as a building block. [] This further demonstrates its significance in developing targeted therapies.
Inhibition of specific enzymes: The compound has been found in various molecules that inhibit enzymes like c-Met, EGFR, GR, and ERK1/2. [, , , ] These enzymes are involved in critical cellular processes like cell growth, proliferation, and signaling, and their dysregulation is implicated in various diseases.
Modulation of specific receptors: As seen in the development of cholecystokinin (CCK) antagonists, (1-methyl-1H-pyrazol-4-yl)methanol has been used to create compounds that interact with and modulate the activity of specific receptors. [] These interactions can affect downstream signaling pathways and ultimately influence physiological processes.
Anticancer agents: Its use in developing c-Met inhibitors highlights its potential in targeting cancer-related pathways. [] c-Met is a receptor tyrosine kinase often overexpressed in various cancers, contributing to tumor growth and metastasis.
Antidiabetic agents: Research exploring (1-methyl-1H-pyrazol-4-yl)methanol derivatives led to compounds with promising hypoglycemic activity. [] This suggests its potential in developing novel therapies for managing diabetes.
Anti-inflammatory agents: By incorporating it into different scaffolds, researchers have created potent and selective inhibitors of TYK2, a key player in inflammatory responses. [] This highlights its potential in developing targeted therapies for inflammatory bowel disease and other inflammatory conditions.
Central nervous system (CNS) depressants: Studies have identified (1-methyl-1H-pyrazol-4-yl)methanol derivatives exhibiting CNS depressant activity, suggesting potential applications in developing anxiolytic and antidepressant drugs. [, ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4